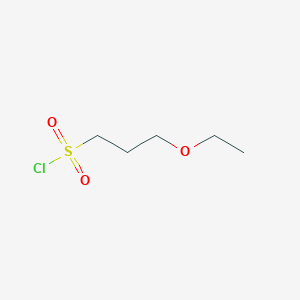

3-Ethoxypropane-1-sulfonyl chloride

Description

3-Ethoxypropane-1-sulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride group (-SO₂Cl) at the terminal carbon and an ethoxy (-OCH₂CH₃) substituent at the third carbon of a propane chain. Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly for sulfonamide formation in pharmaceuticals and agrochemicals. The ethoxy group may influence solubility, reactivity, and steric interactions compared to other substituents.

Properties

IUPAC Name |

3-ethoxypropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO3S/c1-2-9-4-3-5-10(6,7)8/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXBAKCKMUVPAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343647-71-1 | |

| Record name | 3-ethoxypropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Ethoxypropane-1-sulfonyl chloride typically involves the reaction of 3-ethoxypropanol with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

3-Ethoxypropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-ethoxypropane-1-sulfonic acid and hydrochloric acid.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, it can participate in redox reactions under appropriate conditions.

Scientific Research Applications

3-Ethoxypropane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxypropane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Reactivity and Stability

- Electrophilic Character : The chloro-substituted analog (CAS 1633-82-5) exhibits higher electrophilicity than ethoxy derivatives due to chlorine’s electron-withdrawing nature, accelerating nucleophilic substitution reactions . In contrast, the ethoxy group in 3-ethoxypropane-1-sulfonyl chloride may decrease reactivity via electron-donating effects, necessitating harsher conditions for sulfonamide formation.

- Steric Effects : Bulky substituents, such as the tetrahydropyran group (CAS 1478850-02-0), introduce steric hindrance, slowing reaction kinetics. The ethoxy group’s smaller size likely allows for broader substrate compatibility .

- Hydrolytic Stability : Thiophene-containing derivatives (CAS 1409094-90-1) demonstrate moderate stability in aqueous environments due to aromatic stabilization, whereas trifluoromethoxy analogs (e.g., benzene-sulfonyl chloride) may resist hydrolysis better owing to fluorine’s hydrophobic shielding .

Research Findings and Trends

- Custom Synthesis : Suppliers like ChemicalRegister emphasize tailored synthesis for thiophene-ethoxy derivatives, highlighting demand in niche pharmaceutical research .

- Steric Optimization : Studies on tetrahydropyran derivatives suggest applications in controlled-release formulations, where steric bulk delays reaction kinetics .

Biological Activity

3-Ethoxypropane-1-sulfonyl chloride (CAS No. 1343647-71-1) is an organosulfur compound that has garnered attention for its potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group and a sulfonyl chloride functional group. Its molecular structure can be represented as follows:

This structure imparts unique properties that influence its reactivity and biological interactions.

The primary mechanism of action for sulfonyl chlorides, including this compound, involves nucleophilic substitution reactions. The sulfonyl chloride group can react with nucleophiles such as amines and alcohols to form sulfonamides or esters, respectively. This reactivity is crucial in medicinal chemistry for synthesizing various biologically active compounds.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, sulfonamide derivatives have been widely studied for their efficacy against bacterial infections. The mechanism typically involves the inhibition of bacterial folic acid synthesis, which is essential for DNA replication and cell division.

Anticancer Potential

There is emerging evidence that sulfonyl chlorides may also possess anticancer properties. Studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of several sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. Results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting a potential role for this compound in developing new antimicrobial agents .

- Anticancer Activity : Another investigation focused on a series of sulfonamide compounds, revealing that some derivatives could inhibit tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing biological activity .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.